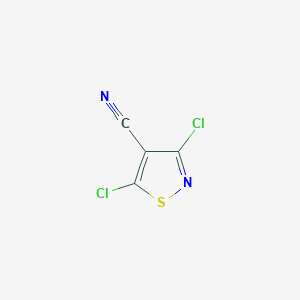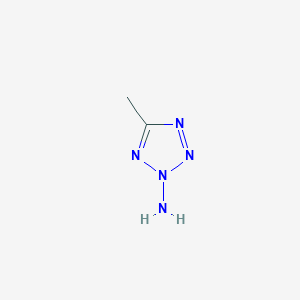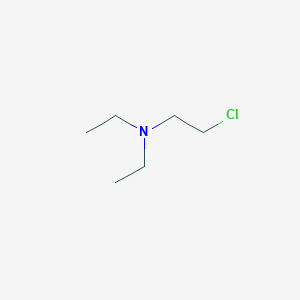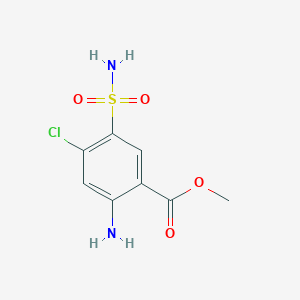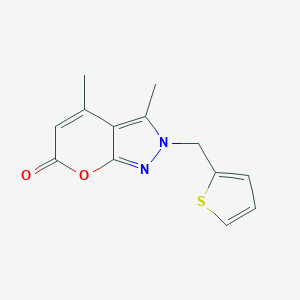
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique molecular structure and potential applications. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions are being extensively studied.
Wirkmechanismus
The exact mechanism of action of Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- is not fully understood. However, studies have suggested that it exerts its biological activity by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been reported to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.
Biochemische Und Physiologische Effekte
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been reported to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- has several advantages for lab experiments, such as its ease of synthesis and its potential use as a therapeutic agent. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)-. These include:
1. Further investigation of its mechanism of action and its potential use as a therapeutic agent for various diseases.
2. Development of novel synthetic methods to improve the yield and purity of the compound.
3. Study of its pharmacokinetics and pharmacodynamics to determine its efficacy and safety in vivo.
4. Investigation of its potential use as a lead compound for the development of new drugs.
5. Exploration of its potential use in combination with other drugs for synergistic effects.
In conclusion, Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- is a heterocyclic compound with potential applications in various scientific research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions are being extensively studied. Further research on this compound could lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- involves the reaction of 3,4-dimethyl-1-phenyl-1H-pyrazol-5-amine with 2-thiophenemethanol in the presence of a catalyst. The reaction mixture is then heated to form the desired compound. Other methods, such as microwave-assisted synthesis and solvent-free synthesis, have also been reported.
Wissenschaftliche Forschungsanwendungen
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- has potential applications in various scientific research areas, such as medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
144092-64-8 |
|---|---|
Produktname |
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- |
Molekularformel |
C13H12N2O2S |
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
3,4-dimethyl-2-(thiophen-2-ylmethyl)pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C13H12N2O2S/c1-8-6-11(16)17-13-12(8)9(2)15(14-13)7-10-4-3-5-18-10/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
MUWZUEDYUHEAIU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)CC3=CC=CS3 |
Kanonische SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)CC3=CC=CS3 |
Andere CAS-Nummern |
144092-64-8 |
Synonyme |
2-(2'-thienylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one HA 23 HA-23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



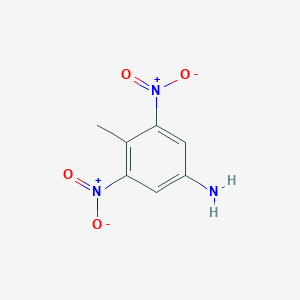
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)





